Penguin AvBD103b
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
Antimicrobial peptides (AMPs) are fundamental components of the innate immune response across all classes of life. wikipedia.org These small, potent molecules, typically composed of 12 to 50 amino acids, provide a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. wikipedia.orgfrontiersin.org A key characteristic of AMPs is their cationic nature and amphipathic structure, which allows them to interact with and disrupt the negatively charged membranes of microbes. wikipedia.orgweizmann.ac.il This mechanism of action is a significant advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics. nih.gov AMPs are not only directly antimicrobial but also function as immunomodulators, influencing various immune processes. nih.govmdpi.com
Avian Beta-Defensins (AvBDs) in Vertebrate Host Defense
In vertebrates, defensins are a major family of AMPs. nih.gov Birds, however, exclusively possess beta-defensins (AvBDs). animbiosci.org These peptides are crucial for the avian innate immune system, providing protection against a variety of pathogens. animbiosci.orgasm.orgresearchgate.net AvBDs are expressed in various tissues and cells, including epithelial surfaces and immune cells like heterophils. nih.govresearchgate.net Their expression can be constitutive or induced by the presence of pathogens. frontiersin.org Structurally, AvBDs are characterized by a conserved pattern of six cysteine residues that form three intramolecular disulfide bonds, resulting in a stable, triple-stranded β-sheet structure. nih.govasm.org This structural integrity is vital for their antimicrobial function.
Discovery and Classification of King Penguin AvBD103b (Sphenicin-2)
King this compound, also known as sphenicin-2, was discovered in the stomach contents of the male king penguin (Aptenodytes patagonicus). nih.govresearchgate.net This discovery was particularly noteworthy because male king penguins can store undigested food in their stomachs for extended periods to feed their newly hatched chicks. researchgate.net The presence of potent antimicrobial peptides like AvBD103b helps preserve this food from microbial degradation. researchgate.netmdpi.com
AvBD103b is classified as an avian beta-defensin based on its amino acid sequence and structural characteristics. uu.nlnih.gov It is a 38-residue peptide and, like other AvBDs, possesses the characteristic six-cysteine motif. researchgate.net Two isoforms of this peptide, spheniscin-1 (B1575857) (AvBD103a) and spheniscin-2 (AvBD103b), were isolated, differing by a single amino acid residue. researchgate.netuu.nl The three-dimensional structure of AvBD103b has been determined and shows a high degree of similarity to mammalian β-defensins. asm.orgnih.govnih.gov
Table 1: Classification of this compound
| Feature | Description |
|---|---|
| Common Name | Sphenicin-2 |
| Systematic Name | Avian Beta-Defensin 103b |
| Organism | King Penguin (Aptenodytes patagonicus) teketrek.netwikipedia.organtarctica.gov.au |
| Peptide Family | Avian Beta-Defensin (AvBD) |
| Amino Acid Residues | 38 researchgate.net |
| Key Structural Motif | Six-cysteine array forming three disulfide bonds asm.org |
Contextual Significance of AvBD103b in King Penguin Immunity
The role of AvBD103b in the king penguin's immune defense is multifaceted. Its primary function is to provide a broad spectrum of antimicrobial activity. asm.org Research has shown that AvBD103b is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. asm.orgresearchgate.netmdpi.com This broad activity is crucial for an animal living in environments where it is constantly exposed to a diverse range of microorganisms.
A remarkable feature of AvBD103b is its high cationicity, resulting from a large number of arginine residues and a lack of acidic residues. uu.nlnih.gov This property enhances its interaction with microbial membranes. asm.org Furthermore, unlike many other defensins, the antimicrobial activity of AvBD103b is not significantly inhibited by high salt concentrations, which is a considerable advantage in a physiological context. mdpi.com
Studies on the mechanism of action of AvBD103b suggest a dual approach. It not only damages the bacterial cell membrane, leading to the leakage of cellular contents, but also interacts with intracellular components like DNA, disrupting essential cellular processes. nih.govnih.gov This complex mechanism of action likely contributes to its potency and the low probability of resistance development. nih.gov The concentration of AvBD103b has been observed to increase significantly during the period of food storage in the male king penguin's stomach, highlighting its direct role in preserving food for the chick. researchgate.net
Table 2: Research Findings on this compound
| Research Area | Key Findings |
|---|---|
| Antimicrobial Spectrum | Active against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. asm.orgresearchgate.netmdpi.com |
| Mechanism of Action | Damages the cell membrane, increases outer membrane permeability, and interacts with intracellular DNA. nih.govnih.gov |
| Structural Features | 38-residue peptide with a triple-stranded β-sheet stabilized by three disulfide bonds. asm.orgresearchgate.net Highly cationic. uu.nlnih.gov |
| Salt Insensitivity | Antimicrobial activity is maintained even in high salt concentrations. mdpi.com |
| Biological Context | Found in the stomach of male king penguins, preserving food for chicks. researchgate.netmdpi.com |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SFGLCRLRRGFCARGRCRFPSIPIGRCSRFVQCCRRVW |
Origin of Product |
United States |
Molecular and Structural Characterization of King Penguin Avbd103b
Gene Identification and Genomic Organization of AvBD103b
While specific gene identification and mapping for King Penguin AvBD103b are not extensively detailed in current literature, the genomic organization can be inferred from studies on other avian species, such as the chicken. Generally, avian β-defensin genes are found in a single cluster. nih.govuu.nl In chickens, this cluster is located on chromosome 3 and contains at least 14 β-defensin genes within an approximately 86.0 kb region. nih.govuu.nl
Avian β-defensin genes typically consist of four exons and three introns, which is a notable difference from mammalian β-defensin genes that usually have two exons. uu.nlresearchgate.net This structure suggests that in mammals, two exon fusion events likely occurred during evolution. uu.nl The general transcription and translation process from these four exons produces a prepropeptide, which includes:
A 5' untranslated region (UTR) from the first exon.
A signal peptide and part of the propiece from the second exon.
The remainder of the propiece and the majority of the mature peptide from the third exon.
The final portion of the mature peptide and the 3' UTR from the fourth exon. nih.govresearchgate.net
This genomic structure points to a shared ancestry for vertebrate β-defensins, likely originating from a single ancestral gene that diversified through gene duplication events. nih.gov
Primary Amino Acid Sequence Features and Unique Characteristics
AvBD103b is a 38-amino acid peptide. shwhir.com Its primary sequence is notable for a high density of cationic residues and a complete absence of anionic residues, which imparts unique physicochemical properties.
A defining feature of AvBD103b is its exceptionally high net positive charge (cationicity). shwhir.com The peptide contains ten arginine (Arg) residues and lacks any acidic residues like aspartic acid (Asp) or glutamic acid (Glu). nih.govuu.nl This composition results in a calculated net charge of +10, making it one of the most highly cationic defensins discovered. shwhir.comnih.govuu.nluu.nl This strong positive charge is considered more critical for its potent antimicrobial activity than oligomerization. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Amino Acid Sequence | SFGLCRLRRGFCARGRCRFPSIPIGRCSRFVQCCRRVW | shwhir.com |
| Number of Residues | 38 | shwhir.comresearchgate.net |
| Cationic Residues | 10 Arginine (R) | nih.govuu.nl |
| Anionic Residues | 0 | nih.govuu.nl |
| Net Charge | +10 | shwhir.comnih.govuu.nluu.nl |
Three-Dimensional Structural Elucidation
The tertiary structure of AvBD103b was the first to be determined for an avian defensin (B1577277) and provides significant insight into its function. shwhir.commdpi.com
The three-dimensional solution structure of synthetic King this compound was elucidated using nuclear magnetic resonance (NMR) spectroscopy in an aqueous solution. shwhir.comnih.govuu.nlmdpi.com These NMR studies revealed that the peptide is monomeric in solution, although the possibility of symmetrical dimer formation was not entirely ruled out. uu.nluu.nl The determination of its structure was a landmark achievement, providing a structural basis for understanding the activity of avian defensins. shwhir.commdpi.com
The structure of AvBD103b is stabilized by three intramolecular disulfide bonds, a hallmark of the defensin family. mdpi.comlu.se The connectivity pattern follows the typical arrangement for β-defensins (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6). nih.govasm.org In the specific sequence of AvBD103b, the six cysteine residues form the following linkages:
Cys5 and Cys33
Cys12 and Cys27
Cys17 and Cys34 shwhir.com
These covalent cross-links are essential for maintaining the compact, folded tertiary structure of the peptide, which is a strict requirement for its optimal biological activity. lu.se
| Structural Feature | Description | Reference |
|---|---|---|
| Secondary Structure | Three-stranded β-sheet and an N-terminal α-helix | shwhir.comuu.nluu.nlmdpi.com |
| Key Functional Motif | Hydrophobic patch (Phe19-Pro20-Ile22-Val37-Trp38) | nih.govuu.nl |
| Disulfide Bridges | 3 bridges (Cys5-Cys33, Cys12-Cys27, Cys17-Cys34) | shwhir.com |
| Overall Fold | Classic β-defensin fold, similar to mammalian counterparts | uu.nlmdpi.comnih.govasm.org |
Mechanism of Antimicrobial Action of King Penguin Avbd103b
Broad-Spectrum Antimicrobial Efficacy
AvBD103b exhibits potent antimicrobial activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. uu.nlasm.org This broad-spectrum capability underscores its role as a crucial component of the penguin's innate immune system, providing protection against food-degrading microbes. uu.nl
The synthetic form of penguin AvBD103b has demonstrated potent bactericidal activity against numerous Gram-positive bacteria, often at low micromolar concentrations. uu.nl It is effective against species such as Kocuria rhizophilae, Bacillus species, and Staphylococcus species, with peptide concentrations below 4 μM being sufficient for inhibition. uu.nl However, its efficacy is not uniform across all Gram-positive bacteria; for instance, Staphylococcus saprophyticus, Staphylococcus epidermidis, and Streptococcus pneumoniae have shown lower susceptibility. shwhir.comuu.nl
Detailed studies have determined the Minimum Inhibitory Concentrations (MICs) for AvBD103b against several Gram-positive strains, highlighting its potent effect on some species while showing reduced activity against others. shwhir.com
Table 1: Minimum Inhibitory Concentration (MIC) of AvBD103b against Gram-Positive Bacteria
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Enterococcus faecalis | 0.75 | shwhir.com |
| Enterococcus faecium | 0.75 | shwhir.com |
| Streptococcus suis | 1.5 | shwhir.com |
| Listeria ivanovii | 3 | shwhir.com |
| Staphylococcus aureus | Low (Potent Activity) | asm.org |
| Staphylococcus epidermidis | >24 | shwhir.com |
AvBD103b displays significant activity against Gram-negative bacteria, although its action is primarily bacteriostatic for some species. uu.nl It has shown bactericidal effects against at least one strain of Escherichia coli. uu.nlasm.org Research focusing on the foodborne pathogen Salmonella enteritidis has confirmed the potent activity of AvBD103b. shwhir.com The defensin's mechanism against these bacteria involves increasing the permeability of the outer membrane. shwhir.com
Table 2: Minimum Inhibitory Concentration (MIC) of AvBD103b against Gram-Negative Bacteria
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Escherichia coli | 0.09 (90 nM) | asm.org |
| Salmonella enteritidis | 1.5 | shwhir.com |
The antimicrobial range of AvBD103b extends to fungi and yeasts. uu.nlasm.org It effectively inhibits the growth of the yeast Candida tropicalis and the filamentous fungi Neurospora crassa and Aspergillus fumigatus at concentrations between 3 and 6 μM. uu.nl In contrast, its activity is significantly lower against other yeasts like Candida glabrata (MIC >100 μM) and Candida albicans (MIC 50 - 100 μM). uu.nl
Table 3: Activity of AvBD103b against Fungi and Yeasts
| Fungal/Yeast Strain | Effective Inhibitory Concentration (μM) | Reference |
|---|---|---|
| Candida tropicalis | 3 - 6 | uu.nl |
| Neurospora crassa | 3 - 6 | uu.nl |
| Aspergillus fumigatus | 3 - 6 | uu.nl |
| Candida albicans | 50 - 100 | uu.nl |
Activity Against Gram-Negative Bacteria (e.g., Salmonella enteritidis, Escherichia coli)
Distinct Salt-Insensitive Antimicrobial Activity
A remarkable feature of King this compound is its salt-insensitive antimicrobial activity, a trait not commonly observed in other β-defensins. mdpi.comresearchgate.net The antimicrobial efficacy of many defensins is significantly diminished in the presence of physiological salt concentrations (~150 mM sodium chloride). uu.nl However, the antibacterial action of AvBD103b against both E. coli and S. aureus remains unaffected by sodium chloride concentrations up to 160 mM. uu.nl This resilience is particularly advantageous for the king penguin, as it allows the peptide to remain active in the stomach, where osmolarity can be high, thus helping to preserve food for its chick. uu.nl This property makes AvBD103b a subject of significant interest, as most other β-defensins are inhibited by salts. mdpi.comnih.gov
Interaction with Microbial Cell Membranes
The primary target for AvBD103b is the microbial cell membrane, and its interaction is a complex process that ultimately leads to cell death. shwhir.com The process begins with electrostatic attraction, followed by membrane permeabilization and disruption. shwhir.comresearchgate.net
The initial and essential step in the mechanism of AvBD103b is its electrostatic interaction with the negatively charged components of bacterial cell surfaces. uu.nlmdpi.com The peptide's strong positive charge (+10) facilitates its attraction to and binding with anionic molecules on the bacterial exterior, such as lipopolysaccharides (LPS) on Gram-negative bacteria and lipoteichoic acids on Gram-positive bacteria. asm.orgresearchgate.net This electrostatic bonding is a pivotal first step that allows the peptide to anchor at the membrane interface. shwhir.com It has been suggested that AvBD103b may compete with divalent cations like Mg²⁺ and Ca²⁺ for these binding sites, which can destabilize the outer membrane of Gram-negative bacteria by causing the release of LPS. shwhir.com This initial, non-specific electrostatic interaction is crucial for the subsequent steps of membrane disruption and cell killing. researchgate.netlu.se
Permeabilization of Outer and Cytoplasmic Membranes
King this compound initiates its antibacterial action by targeting the bacterial cell envelope, comprising both the outer membrane (OM) and the cytoplasmic membrane (CM). mdpi.comnih.gov Studies on Salmonella enteritidis have demonstrated that AvBD103b treatment effectively increases the permeability of the outer membrane. shwhir.com This was confirmed using the N-phenyl-1-naphthylamine (NPN) uptake assay, where the fluorescence of the NPN dye increased in a time- and dose-dependent manner upon AvBD103b application, indicating its penetration into the hydrophobic regions of the membrane. shwhir.com
Further investigations using real-time, single-cell fluorescence microscopy on living E. coli have provided a detailed timeline of these permeabilization events. mdpi.comnih.gov These studies revealed a delayed and transient effect on membrane permeability, distinguishing AvBD103b from lytic antimicrobial peptides (AMPs) that cause rapid and severe membrane damage. mdpi.comresearchgate.net The results suggest a cascade of events where the defensin (B1577277) first breaches the OM and subsequently the CM, gaining access to the cell's interior. mdpi.comnih.govresearchgate.net This ability to permeabilize both membranes is a critical step in its mechanism of action, allowing it to reach intracellular targets. mdpi.com
Effects on Cell Surface Hydrophobicity and Membrane Integrity
Treatment with AvBD103b leads to significant alterations in the physicochemical properties of the bacterial cell surface. A key finding is the increase in cell surface hydrophobicity. shwhir.com In studies with S. enteritidis, a direct positive correlation was observed between the concentration of AvBD103b and the increase in surface hydrophobicity. shwhir.com It is hypothesized that the highly cationic nature of AvBD103b allows it to effectively attach to the negatively charged bacterial surface, displacing divalent cations that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. shwhir.com This disruption subsequently permeabilizes the membrane. shwhir.com
The integrity of the cell membrane is markedly compromised by AvBD103b. shwhir.com Flow cytometry analysis using the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with damaged membranes, confirmed this effect. shwhir.com In the absence of the defensin, nearly all S. enteritidis cells excluded the dye, indicating intact membranes. shwhir.com However, following treatment with AvBD103b, the percentage of PI-positive cells increased significantly over time, providing direct evidence of compromised membrane integrity. shwhir.com After 120 minutes of treatment, a substantial majority of the bacterial cells were stained with PI. shwhir.com
Table 1: Effect of AvBD103b Concentration on S. enteritidis Cell Surface Hydrophobicity
| AvBD103b Concentration (MIC) | Cell Surface Hydrophobicity (%) |
|---|---|
| 1x | 15.46 |
| 2x | 19.76 |
| 4x | 25.68 |
Data sourced from studies on Salmonella enteritidis, showing a dose-dependent increase in cell surface hydrophobicity upon treatment with AvBD103b. shwhir.com
Table 2: Time-Dependent Effect of AvBD103b on S. enteritidis Membrane Permeabilization (PI Staining)
| Treatment Time (minutes) | Percentage of PI Permeated Cells (%) |
|---|---|
| 5 | 11.28 |
| 30 | 38.82 |
| 120 | 73.80 |
Flow cytometry data indicating the percentage of S. enteritidis cells with compromised membrane integrity after treatment with 1x MIC of AvBD103b over time. shwhir.com
Induction of Cellular Content Leakage and Cell Death Pathways
The damage inflicted on the cell membrane by AvBD103b ultimately leads to the leakage of intracellular contents and cell death. shwhir.com Evidence from atomic absorption spectrometry and ultraviolet spectrophotometry has shown that AvBD103b treatment causes the release of essential cellular materials from S. enteritidis. This leakage is a direct consequence of the loss of membrane integrity. shwhir.com
Transmission electron microscopy (TEM) has provided visual confirmation of the severe morphological damage caused by the defensin, which culminates in cell death. However, the process of cell death induced by AvBD103b appears to be slower and more complex than that caused by typical lytic peptides. mdpi.com Real-time imaging of E. coli showed that while some cells appeared to "explode" after prolonged exposure, most remained morphologically intact for up to an hour, suggesting that cell death is not solely due to rapid membrane lysis. mdpi.comresearchgate.net This points to a multifaceted mechanism where membrane disruption is a key step that facilitates subsequent intracellular actions, ultimately leading to cell death. shwhir.commdpi.com
Intracellular Targeting and Interference with Biological Processes
Interaction and Intercalation with Intracellular DNA
Once inside the bacterial cell, AvBD103b can directly interact with genomic DNA. shwhir.com Studies on S. enteritidis have provided clear evidence for this interaction. shwhir.com DNA gel retardation assays showed that AvBD103b could bind to DNA, and circular dichroism (CD) analysis further elucidated the nature of this binding. shwhir.com The CD spectra of S. enteritidis genomic DNA showed distinct changes in ellipticity upon treatment with AvBD103b, which is characteristic of the peptide intercalating between the DNA base pairs. shwhir.com This direct interference with the bacterial chromosome is a significant aspect of its intracellular mechanism. shwhir.commdpi.com
Impact on DNA Synthesis and Bacterial Cell Cycle Progression
The interaction of AvBD103b with DNA has profound consequences for cellular functions, notably DNA synthesis and the progression of the cell cycle. shwhir.com A cell cycle assay performed on S. enteritidis revealed that the defensin induces an arrest in the cell division process. shwhir.com Following treatment with AvBD103b, there was a notable increase in the proportion of the bacterial population in the I-phase (initiation of replication) and a corresponding decrease in the R-phase (replication) and D-phase (division). shwhir.com This demonstrates that AvBD103b effectively halts the bacterial cell cycle, preventing replication and proliferation. shwhir.com This inhibition of DNA synthesis and cell cycle progression is a critical factor contributing to the peptide's bactericidal effect. shwhir.com
Table 3: Effect of AvBD103b on S. enteritidis Cell Cycle Phases
| Cell Cycle Phase | Control (%) | AvBD103b Treated (%) |
|---|---|---|
| I-phase (Initiation) | 11.98 | 17.84 |
| R-phase (Replication) | 83.06 | 78.59 |
| D-phase (Division) | 4.96 | 3.57 |
Data showing the shift in cell cycle phase distribution in S. enteritidis after treatment with AvBD103b, indicating an arrest in cell cycle progression. shwhir.com
Non-Specific Interactions with Polyanionic Intracellular Targets
The intracellular action of AvBD103b may not be limited to DNA alone. A prevailing hypothesis, supported by multiple studies, is that once AvBD103b penetrates the cytoplasmic membrane, it interacts non-specifically with a variety of polyanionic molecules within the cell. mdpi.comnih.govresearchgate.net The cytoplasm is a dense environment rich in negatively charged macromolecules such as DNA, RNA, and certain proteins. mdpi.com As a highly cationic peptide, AvBD103b would be electrostatically drawn to these molecules. mdpi.com These non-specific interactions can disrupt the delicate internal electrostatic balance of the cell, interfering with numerous physiological processes simultaneously and leading indirectly to cell death. mdpi.comnih.govresearchgate.net This multifaceted, non-specific intracellular targeting contributes to the robust and potent antimicrobial activity of AvBD103b. mdpi.comresearchgate.net
Immunological and Physiological Context of King Penguin Avbd103b
Role of Avian Beta-Defensins in Avian Innate Immunity
Avian beta-defensins are a critical component of the innate immune system in birds, providing a first line of defense against invading microorganisms. nih.govmdpi.comanimbiosci.org Unlike mammals, birds lack α- and θ-defensins, making β-defensins their primary defensin (B1577277) type. nih.govanimbiosci.org These small, cationic peptides are characterized by a specific arrangement of six cysteine residues that form three intramolecular disulfide bonds, resulting in a stable, triple-stranded β-sheet structure. nih.govresearchgate.net This structure is fundamental to their function. mdpi.com
AvBDs are expressed in various tissues, particularly at mucosal surfaces of the respiratory, intestinal, and urogenital tracts, which are common entry points for pathogens. nih.govanimbiosci.org Their expression can be either constitutive (always present) or induced by the presence of pathogens or inflammatory signals. nih.govnih.gov The primary function of AvBDs is their direct antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and some enveloped viruses. nih.govfrontiersin.org They achieve this by disrupting the microbial cell membrane, a mechanism that is less likely to induce microbial resistance compared to conventional antibiotics. nih.govmdpi.com
Beyond direct killing of microbes, AvBDs are also involved in modulating the host's immune response, acting as a bridge between the innate and adaptive immune systems. nih.govfrontiersin.org
Potential Immunomodulatory Functions of AvBD103b (extrapolated from general defensin properties)
While specific immunomodulatory studies on AvBD103b are limited, the functions of other well-studied β-defensins in both avian and mammalian species allow for informed extrapolation. frontiersin.orgnih.gov These peptides are not just antimicrobial agents but also act as signaling molecules that can orchestrate the immune response. mdpi.commdpi.comnih.gov
A key immunomodulatory role of β-defensins is their ability to attract various immune cells to the site of infection or inflammation, a process known as chemotaxis. frontiersin.orgnih.gov Human and other animal β-defensins have been shown to be potent chemoattractants for several types of immune cells:
Immature Dendritic Cells: These cells are crucial for initiating the adaptive immune response. Beta-defensins can recruit them to the site of microbial invasion. nih.govnih.govfrontiersin.org
T Lymphocytes: Specifically, memory T cells can be attracted by β-defensins, facilitating a more rapid and effective secondary immune response. nih.govmdpi.comnih.gov
Monocytes: These cells can differentiate into macrophages, which are key phagocytic cells of the innate immune system. nih.govfrontiersin.org
This recruitment is often mediated through the interaction of β-defensins with chemokine receptors on the surface of these immune cells, such as CCR6 and CCR2. nih.govfrontiersin.orgnih.gov By attracting these cells, β-defensins help to amplify the immune response and ensure that the adaptive immune system is activated when needed. nih.govnih.gov
Table 1: Immune Cells Recruited by Beta-Defensins
| Immune Cell Type | Primary Function | Role of Beta-Defensin Recruitment |
| Immature Dendritic Cells | Antigen presentation to initiate adaptive immunity. | Facilitates the link between innate and adaptive responses. nih.govfrontiersin.org |
| Memory T Lymphocytes | Mediate a faster and stronger secondary immune response. | Enhances subsequent encounters with the same pathogen. mdpi.comnih.gov |
| Monocytes | Differentiate into macrophages for phagocytosis. | Strengthens the initial innate immune clearance of pathogens. nih.govfrontiersin.org |
| Neutrophils | Phagocytosis and release of antimicrobial factors. | Amplifies the acute inflammatory response. frontiersin.org |
Beta-defensins can also modulate the production and release of pro-inflammatory cytokines, which are signaling molecules that regulate inflammation. frontiersin.orgmdpi.com The effect of β-defensins on inflammation can be complex and context-dependent, sometimes promoting and at other times suppressing inflammatory responses. frontiersin.orgnih.gov
Pro-inflammatory Effects: In some contexts, β-defensins can induce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in immune cells such as monocytes and macrophages. mdpi.comkarger.com This can help to enhance the local inflammatory response to clear an infection. This induction can occur through pathways involving Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system. frontiersin.orgnih.gov
Anti-inflammatory Effects: Conversely, there is evidence that β-defensins can also suppress excessive inflammation. mdpi.comfrontiersin.org For instance, some studies have shown that β-defensins can reduce the production of pro-inflammatory cytokines in response to bacterial components like lipopolysaccharide (LPS). nih.gov This dual functionality suggests that β-defensins play a role in maintaining immune homeostasis, preventing the immune response from causing excessive damage to host tissues. mdpi.comnih.gov
The concentration of the defensin peptide may be a crucial factor in determining whether its effect is pro- or anti-inflammatory. nih.govmdpi.com
Table 2: Pro-inflammatory Cytokines Modulated by Beta-Defensins
| Cytokine | Primary Role in Inflammation | Effect of Beta-Defensins |
| TNF-α (Tumor Necrosis Factor-alpha) | Systemic inflammation, acute phase reaction. | Can be induced or suppressed depending on context. mdpi.commdpi.comkarger.com |
| IL-1β (Interleukin-1 beta) | Fever, activation of lymphocytes. | Often induced to promote inflammation. mdpi.comkarger.com |
| IL-6 (Interleukin-6) | Acute phase response, immune cell differentiation. | Can be induced by β-defensins. karger.com |
| IL-10 (Interleukin-10) | Anti-inflammatory, suppresses cytokine production. | Can be induced to regulate and resolve inflammation. mdpi.commdpi.com |
Recruitment of Immune Cells (e.g., monocytes, T lymphocytes, dendritic cells)
Contribution to Mucosal Immunity and Host Defense in King Penguins
King Penguin AvBD103b was originally isolated from the stomach contents of the king penguin, highlighting its role in the digestive tract's mucosal defense system. nih.govshwhir.comasm.org The stomach is a critical barrier against foodborne pathogens, and the presence of a potent antimicrobial peptide like AvBD103b is vital for preventing gastrointestinal infections. nih.govshwhir.com
The contribution of AvBD103b to mucosal immunity in king penguins is likely multifaceted:
Direct Antimicrobial Barrier: It provides a direct chemical barrier against a wide array of bacteria and fungi that may be ingested with food. asm.org Its high positive charge contributes to its potent activity. asm.org
Immune Surveillance and Activation: By acting as an alarmin—an endogenous danger signal—AvBD103b can alert the mucosal immune system to the presence of potential threats. frontiersin.org Its potential to recruit dendritic cells and lymphocytes to the gut lining would be crucial for initiating a rapid and targeted immune response, preventing pathogens from establishing a foothold. nih.govmdpi.com
Maintaining Homeostasis: The immunomodulatory properties of AvBD103b may also help to maintain a balanced immune tone in the gut, preventing chronic inflammation while remaining ready to respond to infections. mdpi.comnih.gov
In essence, King this compound is a key player in the complex interplay of the king penguin's innate and adaptive immune systems, particularly in the challenging environment of the gut. Its ability to both directly kill pathogens and orchestrate a broader immune response underscores its importance for the health and survival of this species.
Comparative and Evolutionary Analysis of Avian Beta Defensins
Phylogenetic Relationships of AvBD103b within the Avian Defensin (B1577277) Family
Defensins represent a diverse and ancient family of antimicrobial peptides that are key components of the innate immune system in vertebrates. researchgate.netfrontiersin.org Within vertebrates, three main subfamilies—alpha (α), beta (β), and theta (θ)—are distinguished by their disulfide bridge patterns and genomic organization. nih.govmdpi.com Phylogenetic evidence strongly suggests that all vertebrate defensins evolved from an ancestral β-defensin gene. frontiersin.orgnih.gov This is supported by the observation that birds and fish, which represent phylogenetically older vertebrate lineages, possess only β-defensins (AvBDs), whereas α- and θ-defensins have not been identified in these groups. nih.gov
Avian β-defensins, including the king penguin's AvBD103b, belong to this ancestral lineage. nih.govasm.org In birds, the genes encoding these peptides are typically located in a single chromosomal cluster, as seen on chromosome 3 in the chicken. nih.govuu.nl The evolution within this family is characterized by gene duplication and diversification, a process known as birth-and-death evolution, which allows for the development of novel functions and adaptations to different pathogens. researchgate.net Phylogenetic analysis of AvBDs across various bird species reveals the existence of cross-species, gene-specific clusters. mdpi.com This indicates that the majority of these defensin genes, which gave rise to orthologs like AvBD103b, were established before the significant evolutionary divergence of modern bird species. mdpi.com However, some AvBDs, such as chicken AvBD14, appear to be species-specific, likely resulting from more recent gene duplication events within a particular lineage. mdpi.comuu.nl
Comparative Structural and Functional Analysis with Other Avian Beta-Defensins
Avian β-defensins are small, cationic peptides characterized by a conserved pattern of six cysteine residues that form three intramolecular disulfide bonds. nih.govasm.org This cysteine motif (C-X₂₋₄-G-X₁₋₂-C-X₃₋₅-C-X₉₋₁₀-C-X₅₋₆-CC) and the resulting Cys1–Cys5, Cys2–Cys4, Cys3–Cys6 disulfide bridging pattern are hallmarks of the β-defensin family. nih.govasm.org The three-dimensional structure, first determined for an avian defensin through the analysis of AvBD103b, consists of a characteristic three-stranded antiparallel β-sheet. nih.govmdpi.comnih.gov
Penguin AvBD103b, isolated from the stomach of the king penguin (Aptenodytes patagonicus), exhibits several distinguishing features. shwhir.com It is a highly cationic peptide with a net positive charge of +10, which contributes to its potent antimicrobial activity. nih.gov A key functional characteristic of AvBD103b is that its antimicrobial efficacy is remarkably insensitive to salt concentrations, a trait not common among other β-defensins. mdpi.com Structurally, while sharing the typical β-defensin fold, AvBD103b possesses a unique hydrophobic patch not observed in mammalian β-defensins, which may contribute to its specific mechanism of action. nih.govasm.org Its antibacterial mechanism is multifaceted, involving both the disruption of the bacterial cell membrane and subsequent interference with intracellular components like DNA. shwhir.comnih.gov
The chicken (Gallus gallus) genome contains a cluster of at least 14 AvBD genes, providing a rich source for comparative analysis. nih.govmdpi.com
AvBD2: Like AvBD103b, chicken AvBD2 has a three-stranded β-sheet structure. nih.gov However, it is less cationic, with a net charge of +4. asm.org Studies on AvBD2 indicate that its three-dimensional fold is critical for its antimicrobial function, particularly against Gram-positive bacteria. nih.gov Its mechanism of action is believed to involve non-chiral interactions, suggesting the bacterial membrane is the primary target, without the involvement of specific stereoselective receptors. nih.gov This contrasts with AvBD103b's dual mechanism that also includes intracellular targeting. shwhir.com
AvBD7: This defensin, along with AvBD1, shows stronger activity against Gram-negative bacteria compared to AvBD2. asm.org A direct comparative study revealed that despite AvBD103b's significantly higher positive charge (+10) compared to AvBD7 (+6), it did not exhibit superior antimicrobial activity against Salmonella strains or Staphylococcus aureus. asm.orgasm.org However, both AvBD103b and AvBD11 were more effective against Escherichia coli than AvBD1 and AvBD7. asm.org This demonstrates that a higher net charge does not always directly correlate with increased antimicrobial potency across all bacterial species. asm.orgasm.org
AvBD11: This defensin is unique among known avian defensins as it possesses two distinct β-defensin domains, making it a "double-β-defensin". asm.orgnih.gov These two domains are encoded by separate exons and likely arose from different ancestral genes. nih.gov AvBD11 is prominently expressed in the hen's oviduct and is a component of the egg's vitelline membrane, where it is thought to protect the developing embryo. asm.orgnih.gov Functional comparisons show that AvBD11 and AvBD103b have potent, yet distinct, antimicrobial activity profiles against various bacterial strains. asm.org For instance, while both are effective, their minimum inhibitory concentrations (MICs) vary depending on the target bacterium, highlighting functional specialization. asm.org
| Feature | This compound | Chicken AvBD2 | Chicken AvBD7 | Chicken AvBD11 |
|---|---|---|---|---|
| Net Charge | +10 nih.gov | +4 asm.org | +6 asm.org | High (specific charge varies) asm.org |
| Structure | Single domain, 3-stranded β-sheet, unique hydrophobic patch nih.gov | Single domain, 3-stranded β-sheet nih.gov | Single domain, 3-stranded β-sheet asm.org | Unique double β-defensin domain nih.gov |
| Salt Sensitivity | Notably insensitive mdpi.com | Not reported as insensitive | Not reported as insensitive | Not reported as insensitive |
| Primary Function/Target | Broad-spectrum antimicrobial; dual mechanism (membrane and intracellular DNA) shwhir.comnih.gov | Antimicrobial; target is likely the cell membrane via non-chiral interaction nih.gov | Antimicrobial; potent against Gram-negative bacteria asm.org | Antimicrobial; protection of the egg/embryo asm.orgnih.gov |
| Key Differentiator | High cationicity, salt-insensitivity, first AvBD structure solved nih.govasm.orgmdpi.com | 3D fold is critical for activity; non-chiral target interaction nih.gov | Stronger against Gram-negatives than AvBD2 asm.org | Unique double-domain structure nih.gov |
Defensins isolated from ostrich heterophils, known as ostricacins, include AvBD1, -2, -7, and -8, which are highly similar to their chicken counterparts. nih.govasm.org A primary functional distinction lies in their sensitivity to environmental conditions. The antimicrobial activity of ostrich defensins is sensitive to cations, a common trait among many defensins. asm.org This is in stark contrast to this compound, which maintains its high potency even in salt-rich environments. asm.orgmdpi.com Regarding their mechanism of action, studies suggest that ostrich defensins can cross the bacterial membrane to act on intracellular targets, potentially DNA. nih.gov This intracellular targeting is a mode of action shared with AvBD103b, which also interferes with DNA after disrupting the cell membrane. nih.govshwhir.com
Comparison with Chicken AvBDs (e.g., AvBD2, AvBD7, AvBD11)
Evolutionary Diversification of Defensin Families Across Vertebrates
The evolutionary history of defensins across vertebrates is a compelling example of molecular adaptation driven by the constant pressure of pathogens. researchgate.net The prevailing hypothesis posits that a primordial β-defensin gene is the common ancestor of all vertebrate defensins. frontiersin.orgnih.gov This ancient gene family expanded and diversified through repeated events of gene duplication and loss, a model referred to as "birth-and-death" evolution. researchgate.netjabg.org This process has resulted in the diverse repertoire of defensins seen in vertebrates today.
The diversification from the ancestral β-defensin has led to three major families with distinct structural and functional characteristics:
Beta-defensins (β-defensins): Found in all vertebrates, they are considered the most ancient family. frontiersin.orgmdpi.com They are defined by a C1-C5, C2-C4, C3-C6 disulfide bridging pattern and are involved in a wide array of immune functions. nih.govmdpi.com this compound is a member of this family.
Alpha-defensins (α-defensins): This family is specific to mammals and is believed to have evolved from β-defensin genes after the divergence of mammals from other vertebrates. frontiersin.orgnih.gov They have a different disulfide linkage (C1-C6, C2-C4, C3-C5) and are prominently expressed in neutrophils and intestinal Paneth cells. nih.govmdpi.com
Theta-defensins (θ-defensins): The most recently discovered family, θ-defensins, are found only in some primates. researchgate.netjabg.org They have a unique cyclic structure formed by the head-to-tail ligation of two truncated α-defensin-like precursors. nih.gov
Methodological Approaches in King Penguin Avbd103b Research
Peptide Isolation and Purification Techniques
The initial discovery and subsequent characterization of AvBD103b, also known as spheniscin-2, began with its isolation from the stomach contents of the male king penguin (Aptenodytes patagonicus). shwhir.com This natural source provided the initial material for study. The purification process for AvBD103b, whether from natural sources or following synthetic production, typically involves chromatographic techniques. Researchers have utilized methods like size exclusion chromatography to separate peptides based on their molecular weight. asm.org This is often followed by reverse-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity, yielding a highly purified peptide. shwhir.comasm.org The purity of the final product is a critical factor for the accuracy of subsequent analytical and functional assays.
Chemical Synthesis of AvBD103b
To obtain larger quantities of AvBD103b for extensive research and to facilitate the creation of variants, chemical synthesis has been a crucial technique. The primary method employed is Fmoc-based Solid Phase Peptide Synthesis (SPPS). mdpi.com This technique allows for the stepwise addition of amino acids to build the full-length peptide chain. Following the synthesis of the linear peptide, a critical step is oxidative folding to correctly form the three essential disulfide bonds (Cys5-Cys33, Cys12-Cys27, and Cys17-Cys34). shwhir.com This folding process is vital for the peptide's three-dimensional structure and, consequently, its biological activity. The fidelity and purity of the synthesized peptide are rigorously confirmed using techniques such as mass spectrometry and RP-HPLC. shwhir.com
Antimicrobial Activity Assays (e.g., Minimal Inhibitory Concentration, Minimal Bactericidal Concentration)
A cornerstone of AvBD103b research is the assessment of its antimicrobial efficacy. Standard assays are used to quantify its activity against a broad spectrum of microorganisms.
The Minimal Inhibitory Concentration (MIC) is a key metric determined using the microbroth dilution method. shwhir.com This assay involves exposing various bacterial strains to serial dilutions of AvBD103b to find the lowest concentration that visibly inhibits microbial growth. shwhir.commdpi.com For instance, the MIC of AvBD103b has been determined against both Gram-negative bacteria like Salmonella enteritidis and Pseudomonas aeruginosa, and Gram-positive bacteria such as Listeria ivanovii and Streptococcus suis. shwhir.com
Another important measure is the Minimal Bactericidal Concentration (MBC) , which identifies the lowest concentration of the peptide that results in microbial death, rather than just inhibition of growth. scispace.com These assays have demonstrated the broad-spectrum antimicrobial activity of AvBD103b. shwhir.com
Table 1: Minimal Inhibitory Concentrations (MICs) of AvBD103b Against Various Bacterial Strains
| Bacterial Strain | Gram Staining | MIC (μM) | Reference |
|---|---|---|---|
| Salmonella enteritidis | Negative | 1.5 | shwhir.com |
| Pseudomonas aeruginosa | Negative | 1.5 | shwhir.com |
| Listeria ivanovii | Positive | 3 | shwhir.com |
| Streptococcus suis | Positive | 1.5 | shwhir.com |
| Enterococcus faecium | Positive | 0.75 | shwhir.com |
| Enterococcus faecalis | Positive | 0.75 | shwhir.com |
| Staphylococcus epidermidis | Positive | >24 | shwhir.com |
| Streptococcus pneumoniae | Positive | >24 | shwhir.com |
Biophysical Techniques for Structural and Interaction Studies
To understand how AvBD103b functions at a molecular level, a variety of biophysical techniques have been employed to study its structure and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been fundamental in determining the three-dimensional structure of AvBD103b in solution. mdpi.comuu.nlresearchgate.net This was the first avian defensin (B1577277) to have its structure elucidated by this method. mdpi.com NMR analysis revealed that AvBD103b possesses a characteristic β-defensin fold, which includes a three-stranded antiparallel β-sheet and a short α-helical region at the N-terminus. shwhir.comuu.nl This structural information is crucial for understanding how the peptide interacts with bacterial membranes and other molecular targets.
Circular Dichroism Analysis
Circular Dichroism (CD) analysis is another spectroscopic technique used to investigate the secondary structure of AvBD103b. shwhir.com CD spectra have confirmed the presence of both β-sheet and α-helical structures, which is consistent with the more detailed structural information obtained from NMR studies. shwhir.com Furthermore, CD analysis has been used to demonstrate the interaction of AvBD103b with DNA, showing that the peptide can intercalate into DNA base pairs, suggesting an intracellular mechanism of action in addition to membrane disruption. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool in AvBD103b research, used at various stages of investigation. Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the fidelity of chemically synthesized peptides by verifying their molecular weight. shwhir.com In proteomics studies, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has been used to identify AvBD103b in complex biological samples. asm.org Furthermore, tandem mass spectrometry (MS/MS) can be used to determine the amino acid sequence of the peptide, providing definitive identification. asm.org
Cellular and Molecular Biology Techniques for Mechanism Elucidation
To unravel the antibacterial mechanism of the king penguin-derived chemical compound AvBD103b, researchers have employed a suite of sophisticated cellular and molecular biology techniques. shwhir.com These methods have been crucial in observing the peptide's effects on living bacteria in real-time, quantifying cellular damage, and identifying its intracellular targets. shwhir.commdpi.com The approaches collectively indicate a multifaceted mechanism of action that involves disruption of the bacterial cell membrane and interference with vital intracellular processes such as DNA synthesis. shwhir.comnih.gov
Real-Time Fluorescence Microscopy on Living Bacteria
Real-time fluorescence microscopy has been a powerful tool for observing the dynamic effects of AvBD103b on individual, living Escherichia coli bacteria under physiological salt conditions. mdpi.com This single-cell imaging technique allows for the precise determination of key events, including the timing of outer membrane (OM) permeabilization, cytoplasmic membrane (CM) permeabilization, and the subsequent impact on bacterial growth. mdpi.com
In these studies, bacteria are engineered to express Green Fluorescent Protein (GFP) freely in their cytoplasm. The permeabilization of the outer membrane is detected by the entry of a fluorescent dye that binds to the peptidoglycan layer, while the permeabilization of the inner membrane is marked by the abrupt loss of cytoplasmic GFP and the influx of another dye, Sytox, which fluoresces upon binding to intracellular nucleic acids. mdpi.com
Research findings indicate that AvBD103b induces a cascade of events that differs significantly from other known antimicrobial compounds. mdpi.com The concentration of L-AvBD103b was found to directly affect the percentage of cells that were permeabilized and the time it took for these events to occur. mdpi.com At a concentration of 2 µM, approximately 50% of bacteria showed an abrupt loss of GFP within the 60-minute observation period. mdpi.com This percentage increased at 4 µM, with the events occurring more rapidly. mdpi.com Interestingly, experiments with the synthetic all-D enantiomer of AvBD103b produced comparable results, suggesting the mechanism does not rely on a stereospecific interaction with a chiral partner, such as a specific protein receptor. mdpi.com This supports the hypothesis that after penetrating both membranes, AvBD103b may interact non-specifically with various polyanionic intracellular targets, ultimately leading to cell death. mdpi.comnih.gov
| Concentration of L-AvBD103b | Fraction of Cells with Abrupt GFP Loss | Mean Time to GFP Loss (<t₁>) | Time Range for GFP Loss |
|---|---|---|---|
| 2 µM | ~50% | 25 min | 16–32 min |
| 4 µM | 40% to 90% | 10 min | 5–20 min |
| 8 µM | No significant difference from 4 µM |
Atomic Absorption Spectrometry and Ultraviolet Spectrophotometry
Atomic absorption spectrometry and ultraviolet (UV) spectrophotometry have been utilized to investigate the membrane-damaging effects of AvBD103b on Salmonella enteritidis. shwhir.comnih.gov These techniques provide quantitative evidence of membrane integrity loss by measuring the leakage of intracellular components into the surrounding medium. shwhir.com
Atomic absorption spectrometry was specifically used to detect the efflux of potassium ions (K+) from bacterial cells after treatment with AvBD103b. shwhir.com Potassium ions are crucial for various cellular functions, and their maintenance at high intracellular concentrations is a hallmark of a healthy cell with an intact cytoplasmic membrane. The detection of increased potassium levels in the extracellular environment is a direct indicator of significant membrane damage. shwhir.com
Ultraviolet spectrophotometry complements this by measuring the release of other intracellular materials, such as nucleic acids and proteins, which absorb light in the UV range (typically around 260 nm). shwhir.comlcms.czdrawellanalytical.com Studies showed that treating S. enteritidis with AvBD103b led to the release of these cellular contents, confirming that the peptide compromises membrane integrity, ultimately causing cell death. shwhir.com
Flow Cytometry and Cell Cycle Assays
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the study of AvBD103b's effect on S. enteritidis, it was employed in two key ways: to assess membrane damage and to analyze the bacterial cell cycle. shwhir.comnih.gov
To evaluate membrane integrity, cells were stained with propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes. shwhir.combdbiosciences.com The results showed a time-dependent increase in the percentage of PI-stained cells upon exposure to AvBD103b, providing quantitative data on the progressive loss of membrane integrity. shwhir.com After 120 minutes of treatment, a significant majority of the bacterial cells were permeable to PI. shwhir.com
Furthermore, a cell cycle assay, also analyzed by flow cytometry, revealed that AvBD103b interferes with cellular functions like DNA synthesis. shwhir.comnih.gov The bacterial cell cycle consists of the I-phase (initiation of replication), R-phase (replication), and D-phase (division). shwhir.com Treatment with AvBD103b caused an increase in the percentage of cells in the I-phase and a corresponding decrease in the R and D phases. shwhir.com This shift indicates that AvBD103b induces an arrest of the cell cycle, hindering DNA replication and subsequent cell division. shwhir.com
| Treatment Condition | Duration | Percentage of PI-Permeated Cells |
|---|---|---|
| Control (No AvBD103b) | N/A | 0.37% |
| 1x MIC AvBD103b | 5 min | 11.28% |
| 30 min | 38.82% | |
| 120 min | 73.80% |
| Cell Cycle Phase | Control Group (%) | AvBD103b-Treated Group (%) |
|---|---|---|
| I-Phase | 11.98% | 17.84% |
| R-Phase | 83.06% | 78.59% |
| D-Phase | 4.96% | 3.57% |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal ultrastructure of cells, offering direct visual evidence of the morphological changes induced by antimicrobial agents. researchgate.netresearchgate.net In research on AvBD103b, TEM was used to observe the physical damage inflicted upon S. enteritidis cells. shwhir.com
The micrographs of untreated bacteria showed cells with an intact structure, including a well-defined cell wall and cytoplasmic membrane. shwhir.com In stark contrast, bacteria treated with AvBD103b exhibited severe structural damage. The observations visually confirmed the leakage of intracellular contents. Key morphological changes included the detachment of the outer membrane from the cytoplasmic membrane and the fragmentation of the membranes. shwhir.com These images provide compelling, direct evidence that AvBD103b exerts its bactericidal effect in part by causing catastrophic physical disruption to the bacterial cell envelope. shwhir.comnih.gov
DNA Gel Retardation Assays
To investigate whether AvBD103b has intracellular targets in addition to the cell membrane, DNA gel retardation assays were performed. shwhir.com This technique, also known as an electrophoretic mobility shift assay (EMSA), is used to detect interactions between proteins (or peptides) and nucleic acids. shwhir.com The principle is that when a peptide binds to a DNA molecule, the resulting complex migrates more slowly through an agarose (B213101) gel during electrophoresis than the DNA molecule alone. shwhir.com
In the study of AvBD103b, genomic DNA from S. enteritidis was incubated with increasing concentrations of the peptide. shwhir.com The results clearly demonstrated that AvBD103b could bind to the bacterial genomic DNA. shwhir.comnih.gov At lower peptide-to-DNA mass ratios, a portion of the DNA still migrated into the gel, but as the ratio increased, the migration was increasingly retarded. shwhir.com At a mass ratio of 5.0 (peptide/DNA), a complete retardation of DNA migration was observed, indicating a strong interaction. shwhir.com This finding suggests that after penetrating the damaged cell membrane, AvBD103b can interfere with another critical cellular function by binding directly to DNA. shwhir.comnih.gov
| Peptide-to-DNA Mass Ratio (w/w) | Observation |
|---|---|
| 0 | Normal DNA migration |
| 0.25, 0.5, 1.25 | Partial retardation of DNA migration |
| 2.5 | Significant retardation, a fraction of DNA migrates |
| 5.0 | Complete retardation of DNA migration |
Future Research Trajectories and Non Clinical Applications
Comprehensive Elucidation of AvBD103b's Biological Functions in Avian Physiology
While initially identified for its food-preserving antimicrobial properties in the penguin's stomach, the full scope of AvBD103b's biological functions in avian physiology remains an area of active investigation. nih.gov Defensins, in general, are known to be multifunctional, participating in both innate and adaptive immunity. nih.gov They can act as signaling molecules, recruiting immune cells like monocytes, T lymphocytes, and mast cells to sites of inflammation. nih.gov Future research will likely focus on determining if AvBD103b exhibits similar immunomodulatory activities in penguins and other avian species. Understanding its expression patterns in various tissues and its role in developmental processes will provide a more complete picture of its physiological significance.
Understanding the Regulatory Mechanisms Governing AvBD103b Expression
The mechanisms that control the expression of AvBD103b are not yet fully understood. Studies on other avian β-defensins suggest that their expression can be either constitutive or induced by the presence of pathogens. nih.gov For instance, the expression of some chicken AvBDs in the oviduct is modulated by the egg-laying cycle. asm.org Investigating the promoter regions of the AvBD103b gene may reveal regulatory elements that respond to specific stimuli, such as bacterial components or inflammatory signals. uu.nl Elucidating these regulatory pathways is crucial for harnessing the peptide's potential, for example, by developing strategies to enhance its natural production in birds.
Strategies for Rational Design and Engineering of AvBD103b-derived Peptides
The unique structural features of AvBD103b, including its high cationic nature and a distinct hydrophobic patch, are linked to its potent antimicrobial activity. asm.org This makes it an excellent template for the rational design of new antimicrobial peptides. cnrs-orleans.fr By creating and analyzing synthetic analogues of AvBD103b, researchers can explore how modifications to its amino acid sequence affect its structure, stability, and antimicrobial spectrum. researchgate.net For example, truncation or amino acid substitutions can lead to smaller, more potent, or more specific peptides. researchgate.net The goal of this engineering is to develop peptides with improved therapeutic properties, such as increased efficacy and reduced production costs, while minimizing potential toxicity. nih.govresearchgate.net
Potential as a Template for Novel Antimicrobial Agents in Non-Human Systems
The robust nature of AvBD103b, particularly its salt tolerance, makes it a promising candidate for development as an antimicrobial agent in various non-human systems. researchgate.netuu.nl Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, has been well-documented. uu.nlmdpi.com This versatility suggests potential applications in veterinary medicine to treat infections in animals. Furthermore, its stability could be advantageous for use as a preservative in non-food contexts or as a surface disinfectant where microbial contamination is a concern.
Implications for Enhancing Disease Resistance in Animal Husbandry
The ability to bolster the innate immune system of livestock is a key strategy for improving animal health and reducing the reliance on conventional antibiotics. nih.govbmbreports.orgnih.gov Genetic selection for traits associated with disease resistance is an ongoing effort in animal breeding. nih.govresearchgate.net Understanding the genetic basis of AvBD103b expression and its role in immunity could inform breeding programs aimed at enhancing the natural defenses of poultry and other livestock. nih.gov The potential to use gene-editing technologies, such as CRISPR-Cas9, to enhance the expression of beneficial antimicrobial peptides like AvBD103b is also an area of growing interest for developing disease-resistant animal lines. This could lead to healthier animals, improved food safety, and more sustainable agricultural practices. uu.nl
Advanced Biophysical Approaches for Dissecting Structure-Function Relationships
A deeper understanding of how AvBD103b interacts with and disrupts microbial membranes is fundamental to optimizing its antimicrobial properties. Advanced biophysical techniques are crucial for this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy has already been used to determine the three-dimensional structure of AvBD103b. nih.govmdpi.com Real-time fluorescence microscopy allows for the direct observation of the peptide's effects on living bacteria, providing insights into its mechanism of action. researchgate.netmdpi.com Other techniques, such as flow cytometry, can be employed to further characterize the peptide's impact on microbial cell integrity and physiology. frontiersin.org These sophisticated approaches will continue to be vital in unraveling the intricate relationship between the structure of AvBD103b and its potent antimicrobial function.
Q & A
Q. How can researchers ensure reproducibility when studying AvBD103b’s DNA-binding activity?
- Answer :
- Protocol standardization : Use the same DNA source (e.g., plasmid pUC19) and buffer conditions (pH, ion concentration) across labs .
- Inter-lab collaboration : Participate in ring trials to validate CD and gel retardation results .
- Code sharing : Provide scripts for image analysis (e.g., ImageJ macros for gel quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
